molecular formula C4H6NO4- B14066978 2-Nitrobutanoate

2-Nitrobutanoate

Cat. No.: B14066978
M. Wt: 132.09 g/mol
InChI Key: KSYBRTXOXKWUIR-UHFFFAOYSA-M
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Description

2-Nitrobutanoate is an organic compound with the molecular formula C4H7NO4 It is a nitroalkane derivative, characterized by the presence of a nitro group (-NO2) attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitrobutanoate can be synthesized through several methods. One common approach involves the nitration of butanoic acid derivatives. For instance, the nitration of butanoic acid with nitric acid in the presence of sulfuric acid can yield this compound. Another method involves the reaction of butanoic acid with nitromethane under basic conditions, followed by oxidation to form the nitro compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for yield and efficiency, often employing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-Nitrobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitrobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitrobutanoate involves its reactivity with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biomolecules, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

    Ethyl nitroacetate: Similar in structure but with an ethyl group instead of a butanoate backbone.

    Nitromethane: A simpler nitroalkane with a single carbon atom.

    2-Nitropropane: Another nitroalkane with a propane backbone.

Uniqueness

2-Nitrobutanoate is unique due to its specific structure, which combines the properties of a nitro group with a butanoate backbone. This combination allows for unique reactivity and applications compared to other nitroalkanes. Its longer carbon chain compared to nitromethane and 2-nitropropane provides different physical and chemical properties, making it suitable for specific industrial and research applications .

Properties

Molecular Formula

C4H6NO4-

Molecular Weight

132.09 g/mol

IUPAC Name

2-nitrobutanoate

InChI

InChI=1S/C4H7NO4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)/p-1

InChI Key

KSYBRTXOXKWUIR-UHFFFAOYSA-M

Canonical SMILES

CCC(C(=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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